REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[N:4]=[C:12]=[O:13]
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Name
|
|
Quantity
|
13.75 g
|
Type
|
reactant
|
Smiles
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FC1=C(N)C=CC(=C1)OC
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Name
|
|
Quantity
|
19.13 g
|
Type
|
reactant
|
Smiles
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ClC(=O)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
During the addition the temperature
|
Type
|
CUSTOM
|
Details
|
rose to 35° C
|
Type
|
TEMPERATURE
|
Details
|
without external heating for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for approximately 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
At the end of this time all of the solvent was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |